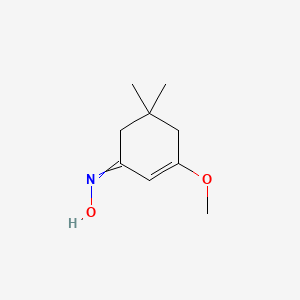
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents.
Preparation Methods
The synthesis of 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the use of olefin metathesis and double bond migration sequences. For instance, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts, which are ruthenium carbene complexes activated by hydride sources such as sodium hydride or sodium borohydride . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Chemical Reactions Analysis
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include molecular iodine, sodium hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the presence of substituents and the nature of the reagents used .
Comparison with Similar Compounds
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the ethyl, methyl, and phenyl substituents.
6-Methyl-3,4-dihydro-2H-pyran: Contains a methyl group but lacks the ethyl and phenyl groups.
4-Methoxy-6-phenethyl-2H-pyran-2-one: Contains a methoxy and phenethyl group, differing in structure and properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
65646-55-1 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
6-ethyl-6-methyl-4-phenyl-2,5-dihydropyran |
InChI |
InChI=1S/C14H18O/c1-3-14(2)11-13(9-10-15-14)12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3 |
InChI Key |
SSEIADYXRANCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=CCO1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


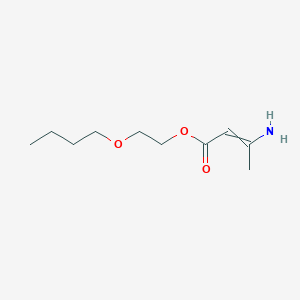
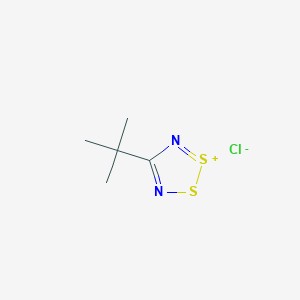
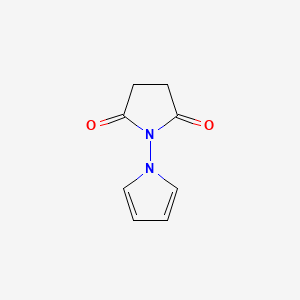
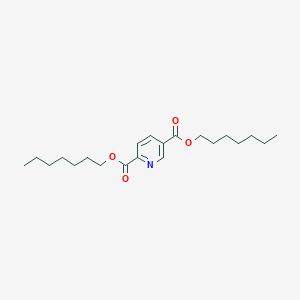

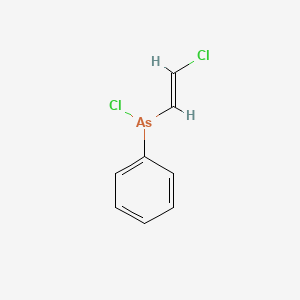
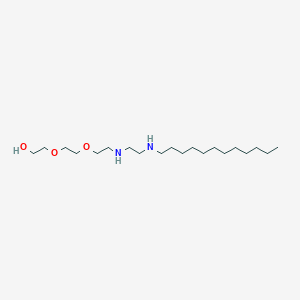
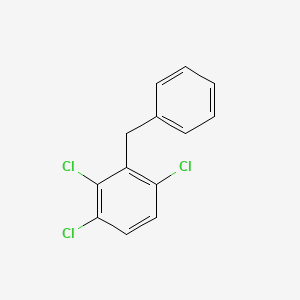
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
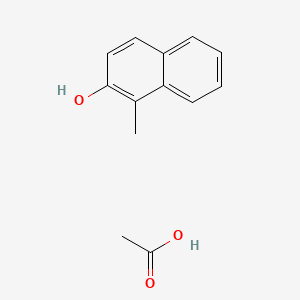
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
